molecular formula C8H10BrNO2 B1511764 5-Bromo-3-ethoxy-2-methoxypyridine CAS No. 909854-18-8

5-Bromo-3-ethoxy-2-methoxypyridine

Cat. No.: B1511764
CAS No.: 909854-18-8
M. Wt: 232.07 g/mol
InChI Key: HHYJGWKKLNIRIE-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Contemporary Organic Synthesis

Substituted pyridines are a class of heterocyclic organic compounds that are structurally analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. This substitution imparts unique chemical properties, making them versatile building blocks in organic synthesis. nih.govacs.org Their utility is vast, ranging from their role as catalysts and ligands in organometallic chemistry to their incorporation into functional materials and agrochemicals. nih.govwisdomlib.orgchemneo.com

In medicinal chemistry, pyridine (B92270) derivatives are of paramount importance. tandfonline.comnih.gov The pyridine scaffold is a common feature in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govyufengchemicals.comresearchgate.net The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. chemneo.comresearchgate.net

Historical Development of Halogenated and Alkoxylated Pyridine Chemistry

The synthesis of pyridine derivatives has a rich history, with the first de novo synthesis of a heteroaromatic compound being that of pyridine itself. wikipedia.org A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, a method that allows for the creation of a wide variety of substituted pyridines. wikipedia.orgjsynthchem.com

The halogenation of pyridines has been a subject of study since at least 1943. acs.org Early methods for halogenating pyridines often required harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Over the years, a variety of methods have been developed to introduce halogens at specific positions on the pyridine ring, including the use of pyridine N-oxides and metalation-trapping sequences. nih.govacs.org

The introduction of alkoxy groups to the pyridine ring has also been a significant area of research. Alkoxylated pyridines are important intermediates in the synthesis of more complex molecules. For example, 5-Bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine (B1216132) receptor and can be synthesized from 2,5-dibromopyridine (B19318). chemicalbook.com Similarly, 3-Bromo-5-methoxypyridine can be synthesized from 3,5-dibromopyridine (B18299). chemicalbook.com The development of efficient methods for the synthesis of both halogenated and alkoxylated pyridines has been crucial for advancing the field of medicinal chemistry. nih.gov

Rationale for Focused Research on 5-Bromo-3-ethoxy-2-methoxypyridine within Chemical Sciences

The specific substitution pattern of this compound, with a bromine atom at the 5-position, an ethoxy group at the 3-position, and a methoxy (B1213986) group at the 2-position, makes it a highly functionalized and versatile building block. sigmaaldrich.com Each substituent offers a potential site for further chemical modification, allowing for the creation of a diverse library of derivative compounds.

The bromine atom, for instance, is a key functional group for cross-coupling reactions, such as the Suzuki coupling, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon bonds. mdpi.com The presence of two different alkoxy groups (ethoxy and methoxy) provides opportunities for selective dealkylation or other modifications, further increasing the synthetic utility of the molecule. This trifunctional pattern allows for a high degree of molecular diversity to be generated from a single, well-defined starting material.

Overview of Current Research Landscape Pertaining to Complex Pyridine Derivatives

The current research landscape for complex pyridine derivatives is vibrant and multifaceted. A significant area of focus is the development of novel, efficient, and selective methods for the synthesis of polysubstituted pyridines. acs.orgjsynthchem.comresearchgate.netnih.govnih.gov This includes the use of one-pot multicomponent reactions, metal-catalyzed cycloadditions, and cascade reactions to construct the pyridine ring with a high degree of control over the substitution pattern. acs.org

Another major research thrust is the application of these complex pyridine derivatives in various fields. In medicinal chemistry, there is a continuous effort to design and synthesize new pyridine-based compounds with improved therapeutic properties and reduced side effects. researchgate.netnih.gov This includes their use as anticancer agents, with research exploring how modifications to the pyridine scaffold can enhance cytotoxicity against cancer cells. researchgate.net Furthermore, pyridine derivatives are being investigated for their potential in materials science, for example, in the development of new polymers and as components in solar cell technologies. chemneo.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJGWKKLNIRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735451
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909854-18-8
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Ethoxy 2 Methoxypyridine

Retrosynthetic Analysis Approaches to 5-Bromo-3-ethoxy-2-methoxypyridine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com For this compound, a primary disconnection would be the carbon-bromine bond, suggesting a late-stage bromination of a 3-ethoxy-2-methoxypyridine precursor. Further disconnections of the ether linkages could lead back to a dihydroxypyridine intermediate, which itself could be formed from acyclic precursors.

Another key retrosynthetic approach involves dissecting the pyridine (B92270) ring itself. This could involve disconnections that lead to acyclic 1,5-dicarbonyl compounds or related structures that can be cyclized with an appropriate nitrogen source, such as ammonia (B1221849) or hydroxylamine (B1172632) hydrochloride. figshare.combeilstein-journals.org The specific substitution pattern of the target molecule would guide the choice of the acyclic precursor's substituents.

Classical Synthetic Routes to Highly Substituted Pyridines Relevant to this compound

The synthesis of substituted pyridines has a rich history, with several classical methods remaining relevant. beilstein-journals.org These established routes often provide a foundation for developing more specialized syntheses.

One of the most versatile methods for preparing substituted pyridines is the condensation of a 1,5-dicarbonyl compound with ammonia or hydroxylamine. figshare.combeilstein-journals.org For a molecule like this compound, this would necessitate the synthesis of a correspondingly substituted 1,5-dicarbonyl precursor.

Another classical approach is the Guareschi-Thorpe condensation, which utilizes cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org While this would require further modification to achieve the desired substitution pattern of the target molecule, it represents a fundamental strategy for constructing the pyridine ring.

Novel and Optimized Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for constructing complex molecules.

Regioselective Halogenation Strategies for Pyridine Systems

The direct and selective introduction of a halogen atom at a specific position on the pyridine ring is a significant challenge due to the ring's electronic properties. acs.orgdigitellinc.com However, recent advances have provided new tools for achieving regioselective halogenation.

For instance, the halogenation of pyridine N-oxides offers a powerful method for directing halogenation to the 2-position. acs.orgnih.gov This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted pyridine N-oxide. Another approach involves the use of designed phosphine (B1218219) reagents to activate the pyridine ring towards nucleophilic substitution with halide ions, allowing for the halogenation of unactivated pyridines. nih.gov

The reactivity of substituted pyridines towards halogenation is influenced by the nature and position of the substituents. For example, the bromination of activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, can be achieved with reagents like N-bromosuccinimide (NBS), with the regioselectivity being dependent on the substituent's position. researchgate.net

ReagentSubstrateProductYieldReference
NBS2-methoxypyridine5-bromo-2-methoxypyridineHigh researchgate.net
Br2, HBr/acetic acidSubstituted PyridineBrominated Pyridine85-90% nih.gov
Phosphine Reagent/Tf2ODisubstituted PyridineIsomeric Pyridyl Chloride- nih.gov

Stereoselective Alkoxylation and Alkylation Methodologies for Pyridine Rings

The introduction of alkoxy groups onto a pyridine ring can be achieved through various methods. Nucleophilic aromatic substitution (SNAr) is a common strategy, where a leaving group on the pyridine ring is displaced by an alkoxide. For example, 2,5-dibromopyridine (B19318) can be selectively methoxylated at the 2-position using sodium methoxide. chemicalbook.com Similarly, 3,5-dibromopyridine (B18299) can be methoxylated at the 3-position. chemicalbook.com

Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for forming carbon-heteroatom bonds, including the alkoxylation of pyridines. acs.org These methods often offer milder reaction conditions and broader substrate scope compared to classical SNAr reactions.

Multi-Component Reactions and Cascade Syntheses for this compound

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. bohrium.comtaylorfrancis.com The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. taylorfrancis.comwikipedia.org This reaction and its modifications can provide access to a wide variety of substituted pyridines. wikipedia.org

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer an elegant approach to constructing complex molecules like substituted pyridines. nih.govorganic-chemistry.org For example, a cascade involving a copper-catalyzed cross-coupling, electrocyclization, and subsequent air oxidation has been developed for the synthesis of highly substituted pyridines from readily available starting materials. nih.govorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of pyridine synthesis, this has led to the development of more environmentally benign methods.

Green Chemistry ApproachBenefitReference
Microwave-assisted synthesisShorter reaction times, higher yields nih.govacs.org
Multi-component reactionsAtom economy, reduced waste bohrium.comnih.govacsgcipr.org
Use of green solvents/catalystsReduced environmental impact nih.govwikipedia.orgresearchgate.netrsc.org

Chemo- and Regioselectivity Control in this compound Formation

The formation of this compound presents a significant challenge in controlling the precise placement of three different substituents on the pyridine ring. The successful synthesis hinges on a deep understanding of the directing effects of the substituents already present on the ring and the careful choice of reagents and reaction conditions to achieve the desired chemo- and regioselectivity.

The pyridine nucleus is inherently electron-deficient, which makes electrophilic aromatic substitution reactions more challenging than on a benzene (B151609) ring and generally directs incoming electrophiles to the 3- and 5-positions. However, the presence of activating groups, such as alkoxy substituents, can significantly influence the position of further substitution. In the case of forming this compound, the key is to introduce the bromo, ethoxy, and methoxy groups in the correct orientation.

A plausible synthetic strategy involves the sequential introduction of these groups onto a pyridine core. One potential pathway commences with a di-substituted pyridine and introduces the final substituent in a regioselective manner. For instance, starting with 3-ethoxy-2-methoxypyridine, the challenge lies in the selective bromination at the 5-position.

The directing effects of the 2-methoxy and 3-ethoxy groups are crucial in this step. Both are activating, ortho-, para-directing groups. The 2-methoxy group would direct an incoming electrophile to the 3- and 5-positions. The 3-ethoxy group would direct to the 2-, 4-, and 6-positions. The combined influence of these two groups, along with the inherent directing effect of the pyridine nitrogen, determines the final position of bromination. The 5-position is para to the 2-methoxy group and meta to the 3-ethoxy group, making it a likely site for electrophilic attack.

The choice of brominating agent and reaction conditions is critical to control both chemo- and regioselectivity. Common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of the brominating agent can be modulated by the use of catalysts or specific solvent systems. For instance, the use of a less reactive brominating agent or carrying out the reaction at a controlled temperature can help to avoid over-bromination or the formation of undesired isomers.

An alternative approach could involve starting with a pre-brominated pyridine derivative and subsequently introducing the alkoxy groups. For example, a synthetic route could start from a di-brominated pyridine and selectively substitute one bromine atom with a methoxy group and the other with an ethoxy group. This would require careful control of the reaction conditions to differentiate between the two bromine atoms.

Substituent Position on Pyridine Ring Directing Effect Influence on Reactivity
Pyridine Nitrogen1DeactivatingDirects to C-3 and C-5
Methoxy Group2ActivatingOrtho, Para-directing (to C-3 and C-5)
Ethoxy Group3ActivatingOrtho, Para-directing (to C-2, C-4, and C-6)

Table 1: Directing Effects of Substituents in the Synthesis of this compound

The interplay of these directing effects suggests that the bromination of 3-ethoxy-2-methoxypyridine is a promising route to obtain the desired 5-bromo isomer. The electron-donating alkoxy groups activate the ring towards electrophilic substitution, and the combined directing influence favors substitution at the 5-position.

Further research into the optimization of reaction conditions, including the choice of brominating agent, solvent, temperature, and potential catalysts, would be necessary to develop a high-yielding and selective synthesis of this compound.

Reactivity and Mechanistic Investigations of 5 Bromo 3 Ethoxy 2 Methoxypyridine

Functional Group Interconversions of Ethoxy and Methoxy (B1213986) Groups on 5-Bromo-3-ethoxy-2-methoxypyridine

There are no specific studies detailing the functional group interconversions of the ethoxy and methoxy groups on this compound. Research on the selective cleavage or modification of the ether linkages at the C-2 (methoxy) and C-3 (ethoxy) positions of this particular molecule has not been published. Therefore, no experimental data, reaction conditions, or yields for such transformations can be provided.

Radical Reactions and Reductive Transformations of this compound

An extensive search of the scientific literature yielded no specific information concerning the radical reactions or reductive transformations of this compound. There are no published reports on reactions involving radical intermediates with this compound, nor are there studies detailing its behavior under reductive conditions, such as catalytic hydrogenation or reductive dehalogenation.

Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations

No data on the reaction kinetics or thermodynamics for any transformations involving this compound could be located. Investigations into reaction rates, activation energies, or the thermodynamic stability of this compound and its potential products are absent from the available scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 3 Ethoxy 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-3-ethoxy-2-methoxypyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides comprehensive data on its structure.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, which is essential for assigning the correct chemical shifts to the specific protons and carbons in the molecule. sdsu.edu

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the protons and carbons of this compound can be predicted based on the electronic environment created by the substituents (bromo, ethoxy, methoxy) on the pyridine (B92270) ring. The electronegative oxygen and nitrogen atoms, along with the bromine, significantly influence the positions of the NMR signals. researchgate.netresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Select a nucleus type to view the predicted chemical shifts.

Predicted ¹H NMR Data
Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-47.3 - 7.6d (J ≈ 2.0 Hz)1HAromatic proton, deshielded by adjacent bromine.
H-67.8 - 8.1d (J ≈ 2.0 Hz)1HAromatic proton, deshielded by adjacent nitrogen.
-O-CH₂-CH₃4.0 - 4.3q (J ≈ 7.0 Hz)2HMethylene (B1212753) protons of the ethoxy group.
-O-CH₂-CH₃1.3 - 1.5t (J ≈ 7.0 Hz)3HMethyl protons of the ethoxy group.
-O-CH₃3.8 - 4.1s3HMethyl protons of the methoxy (B1213986) group.
Predicted ¹³C NMR Data
Carbon Label Predicted Chemical Shift (ppm) Notes
C-2158 - 162Attached to two electronegative atoms (N, O).
C-3145 - 149Attached to an oxygen atom.
C-4125 - 129Aromatic CH.
C-5110 - 114Attached to bromine, experiences shielding.
C-6140 - 144Aromatic CH adjacent to nitrogen.
-O-CH₂-CH₃64 - 68Methylene carbon of the ethoxy group.
-O-CH₂-CH₃14 - 16Methyl carbon of the ethoxy group.
-O-CH₃55 - 59Methyl carbon of the methoxy group. researchgate.net

Correlation Spectroscopy (COSY): The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In this compound, the primary use of COSY would be to confirm the connectivity within the ethoxy group.

A distinct cross-peak would be observed between the methylene quartet (-O-CH₂-) and the methyl triplet (-CH₃) of the ethoxy substituent, confirming their direct connection.

No correlation would be expected between the two aromatic protons, H-4 and H-6, as they are separated by four bonds and their coupling constant would be negligible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹JCH coupling). columbia.edu This is essential for assigning the carbon resonances.

Interactive Table 2: Predicted HSQC Correlations This table shows the expected direct (1-bond) correlations between proton and carbon signals.

Proton Signal (ppm) Correlated Carbon Signal (ppm) Assignment
7.3 - 7.6 125 - 129 H-4 to C-4
7.8 - 8.1 140 - 144 H-6 to C-6
4.0 - 4.3 64 - 68 Ethoxy -CH₂-
1.3 - 1.5 14 - 16 Ethoxy -CH₃

Interactive Table 3: Key Predicted HMBC Correlations This table highlights the crucial long-range correlations that would confirm the molecular structure.

Proton (¹H) Correlated Carbons (¹³C) Significance of Correlation
H-4 C-2, C-6, C-5 Confirms the position of H-4 relative to the substituted C-2, C-5, and the C-6 proton. researchgate.net
H-6 C-2, C-4, C-5 Confirms the position of H-6 relative to C-2, C-4, and the bromine-bearing C-5.
Ethoxy -CH₂- C-3, Ethoxy -CH₃ Crucially links the ethoxy group to the C-3 position of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is vital for confirming the relative orientation of the substituents.

A NOESY correlation would be expected between the methoxy protons (-OCH₃) and the H-6 proton, indicating their spatial proximity.

A correlation between the ethoxy methylene protons (-OCH₂-) and the H-4 proton would further confirm the substitution pattern.

Solid-State NMR Applications in this compound Research

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their crystalline or amorphous solid forms. youtube.com For this compound, ssNMR, particularly using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), would be invaluable for several applications. nih.gov

Polymorphism Study: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ssNMR can identify and characterize these different solid forms.

Structural Refinement: ssNMR data can be used in conjunction with X-ray diffraction data to refine crystal structures, especially for determining the positions of hydrogen atoms. nih.gov

Conformational Analysis: In the solid state, the rotation of the ethoxy and methoxy groups might be restricted. ssNMR can detect the presence of specific conformers that are "frozen" in the crystal lattice, which may not be observable in the rapidly tumbling state in solution. This can lead to peak splitting or the appearance of unexpected resonances in the ssNMR spectrum. nih.gov

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Advanced IR Techniques for Functional Group Analysis in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.

Interactive Table 4: Predicted Infrared (IR) Absorption Bands This table lists the principal functional groups and their expected vibrational frequencies in the IR spectrum.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
C-H Stretch (Aromatic) 3050 - 3150 Medium to Weak Pyridine Ring C-H
C-H Stretch (Aliphatic) 2850 - 3000 Medium Ethoxy & Methoxy C-H
C=C, C=N Stretch 1550 - 1620 Strong Pyridine Ring
C-O-C Stretch (Aryl Ether) 1200 - 1275 Strong Ar-O-C (Methoxy/Ethoxy)
C-O-C Stretch (Alkyl Ether) 1050 - 1150 Strong C-O-C (Ethoxy)

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active, while those involving a change in dipole moment are IR active.

Complementary Information: For this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong and sharp signals in the Raman spectrum, which might be weak or absent in the IR spectrum.

C-Br Bond Identification: The C-Br stretching vibration would also be readily observable in the Raman spectrum, providing clear evidence for the bromine substituent.

Molecular Fingerprinting: The Raman spectrum provides a unique fingerprint of the molecule, which is highly useful for sample identification and quality control, as no two different compounds will have the exact same Raman spectrum.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For this compound, the most notable feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound. miamioh.edu

Proposed Fragmentation Pathway: Upon electron impact ionization, the molecular ion would undergo fragmentation through several predictable pathways based on the weakest bonds and the stability of the resulting fragments. libretexts.org

Loss of an Ethyl Radical: A primary fragmentation would be the cleavage of the O-CH₂ bond of the ethoxy group, followed by the loss of an ethyl radical (•C₂H₅), leading to a significant fragment.

Loss of an Ethoxy Radical: Cleavage of the Ar-O bond can lead to the loss of an ethoxy radical (•OC₂H₅).

Loss of a Methyl Radical: Cleavage of the methoxy group's O-CH₃ bond would result in the loss of a methyl radical (•CH₃).

Loss of CO: Subsequent fragmentation of ether-containing ions often involves the loss of a neutral carbon monoxide (CO) molecule.

Interactive Table 5: Predicted Key Fragments in Mass Spectrometry This table details the expected molecular ion and major fragment ions, with m/z values calculated using the ⁷⁹Br isotope.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Formula of Lost Neutral
231 233 [M]⁺ (Molecular Ion) -
202 204 [M - C₂H₅]⁺ •C₂H₅
186 188 [M - OC₂H₅]⁺ •OC₂H₅
216 218 [M - CH₃]⁺ •CH₃

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, HRMS provides an exact mass measurement that can distinguish its molecular formula, C₈H₁₀BrNO₂, from other potential formulas with the same nominal mass.

The technique typically measures the mass of the protonated molecule, [M+H]⁺. The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two distinct peaks of nearly equal intensity separated by approximately 2 Da, a signature feature for monobrominated compounds.

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br)
[M]⁺ C₈H₁₀BrNO₂ 230.9895 232.9874

This interactive table outlines the expected exact masses for the molecular ion and the protonated molecule, accounting for the two major isotopes of bromine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. While specific experimental data for this compound is not publicly available, a fragmentation pathway can be predicted based on its structure. The charge is likely to be localized on the pyridine nitrogen. Common fragmentation patterns would involve the loss of neutral fragments from the ethoxy and methoxy groups.

Potential fragmentation pathways include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy groups, proceeding through a McLafferty-type rearrangement, leading to a hydroxylated intermediate.

Loss of a methyl radical (•CH₃): From the methoxy group, a typical fragmentation for methoxylated aromatics.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group.

Loss of an ethyl radical (•C₂H₅): From the ethoxy group.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Formula Predicted Fragment (m/z)
231.9973 / 233.9953 C₂H₄ (ethylene) C₆H₇BrNO(OH)⁺ 203.9660 / 205.9640
231.9973 / 233.9953 •CH₃ (methyl radical) C₇H₈BrNO₂⁺ 216.9711 / 218.9691

This interactive table presents a hypothetical fragmentation pattern, which is crucial for confirming the connectivity of the substituents.

X-ray Crystallography for Single Crystal Structure Determination

Crystallization Strategies for this compound

Since this compound is a solid at room temperature, obtaining single crystals suitable for X-ray diffraction is a critical step. sigmaaldrich.comavantorsciences.com Several common crystallization strategies can be employed:

Slow Evaporation: This simple method involves dissolving the compound in a suitable solvent (or solvent mixture) and allowing the solvent to evaporate slowly over days or weeks. unifr.ch The gradual increase in concentration promotes the formation of large, well-ordered crystals.

Vapor Diffusion: This technique is highly effective, especially for small quantities of material. syrris.com The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. unifr.chsyrris.com

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mt.com As the temperature decreases, the solubility drops, leading to the formation of crystals. mt.comyoutube.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds, halogen bonds, and other van der Waals interactions. mdpi.com

For this compound, Hirshfeld analysis would likely reveal several key interactions that stabilize the crystal packing:

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are expected.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules (C-Br···O or C-Br···N).

π-π Stacking: The aromatic pyridine rings may stack on top of one another.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution Description
H···H High Represents the majority of van der Waals contacts. iucr.orgnih.gov
C···H / H···C Moderate Interactions involving the aromatic ring and aliphatic chains. mdpi.com
O···H / H···O Moderate Weak hydrogen bonds involving ether oxygen atoms. mdpi.com
Br···H / H···Br Moderate Contacts involving the bromine atom.
Br···N / N···Br Low Potential halogen bonding to the pyridine nitrogen.

This interactive table summarizes the anticipated intermolecular contacts and their relative importance in the crystal structure, based on studies of analogous compounds.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Related Derivatives

This compound itself is an achiral molecule and therefore does not exhibit a chiroptical response. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are crucial for determining the absolute configuration of chiral derivatives. cas.czsaschirality.org

Should a chiral center be introduced into a related molecule, for instance by modifying one of the substituents, chiroptical spectroscopy becomes essential. rsc.org For example, if a chiral alcohol were used to form the ether linkage, the resulting diastereomers could be distinguished. The comparison between experimental ECD or VCD spectra and spectra predicted by quantum chemical calculations allows for the unambiguous assignment of the R or S configuration at the stereocenter. cas.cz This methodology is widely applied to various classes of chiral molecules, including complex pyridine derivatives used in coordination chemistry. rsc.org

Advanced Chromatographic Separation and Purity Assessment Techniques for this compound

The separation and purity assessment of this compound are critical for ensuring the quality of the material for any subsequent use. Advanced chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a primary tool for purity analysis. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide excellent separation of the main compound from any starting materials, by-products, or degradation products. A UV detector would be suitable for detection, given the aromatic nature of the pyridine ring. Coupling HPLC with a mass spectrometer (LC-MS) would provide mass information for each separated peak, aiding in impurity identification.

Gas Chromatography (GC): Given the volatility of related compounds like 5-Bromo-2-methoxypyridine, GC is also a highly suitable technique for purity assessment. vwr.com Using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and quantification of volatile impurities. Commercial suppliers often use GC to specify a purity of ≥97%. avantorsciences.com

Computational and Theoretical Studies of 5 Bromo 3 Ethoxy 2 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is particularly useful for studying the electronic structure and predicting the reactivity of organic molecules. researchgate.netresearchgate.net For a molecule like 5-Bromo-3-ethoxy-2-methoxypyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Key insights from DFT studies include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. mdpi.com For this compound, the oxygen and nitrogen atoms would likely be regions of negative potential, while the areas around the hydrogen atoms would be more positive.

Illustrative DFT Data for this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. researchgate.net These methods are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, ab initio calculations could be used to obtain a very precise molecular geometry and electronic energy, serving as a reference for other computational studies.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution).

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of the ethoxy and methoxy (B1213986) groups. Furthermore, simulations in a solvent like water or an organic solvent would reveal how the molecule interacts with its surroundings, providing information about its solubility and transport properties. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations.

Prediction of Spectroscopic Parameters Using Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in assigning the absorption bands in a UV-Visible spectrum. researchgate.net

Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterIllustrative Predicted Value
¹³C NMRChemical Shift (C-Br)~115 ppm
¹H NMRChemical Shift (ethoxy-CH₂)~4.1 ppm
IRVibrational Frequency (C-O stretch)~1250 cm⁻¹
UV-Visλmax~280 nm

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By locating and characterizing the transition state (TS) of a reaction, which is the highest energy point along the reaction pathway, chemists can gain a deep understanding of how a reaction proceeds.

For this compound, transition state calculations could be used to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. These calculations would involve mapping the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Structure-Reactivity Relationships via Computational Descriptors

Computational descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's properties. These descriptors are widely used to establish structure-activity relationships (SAR) and structure-property relationships (SPR).

For this compound, a range of descriptors can be calculated to predict its reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Conformational Analysis and Tautomerism Studies of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the conformational analysis and tautomerism of this compound. While computational methods are frequently employed to understand the three-dimensional structures and potential isomeric forms of substituted heterocyclic compounds, no dedicated research detailing these aspects for this particular molecule appears to be publicly available.

Conformational analysis would theoretically involve the study of the spatial arrangement of the ethoxy and methoxy groups relative to the pyridine (B92270) ring. The rotation around the C-O bonds of these substituents would lead to various conformers with different energy levels. Key factors influencing the stability of these conformers would include steric hindrance between the substituents and the adjacent bromine atom and nitrogen atom in the pyridine ring, as well as electronic effects such as resonance and dipole-dipole interactions. However, without specific computational data, any discussion on the preferred conformations remains speculative.

Similarly, an investigation into the tautomerism of this compound would assess the potential for the molecule to exist in different isomeric forms that can interconvert. For substituted pyridines, this could involve proton migration, leading to different tautomers. Given the structure of this compound, significant tautomeric forms are not immediately obvious under standard conditions, but detailed computational studies would be necessary to definitively rule out any potential equilibria.

The lack of published research in this specific area means that no data tables or detailed findings on the conformational isomers or tautomeric forms of this compound can be presented. Future computational studies would be invaluable in elucidating the structural and energetic properties of this compound, which could, in turn, provide insights into its reactivity and interactions in various chemical environments.

Applications of 5 Bromo 3 Ethoxy 2 Methoxypyridine As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocycles and Natural Product Analogs

The densely functionalized nature of 5-Bromo-3-ethoxy-2-methoxypyridine makes it a promising starting material for the synthesis of intricate heterocyclic architectures and analogs of natural products. The bromo substituent at the C5 position is a key handle for introducing molecular complexity through various cross-coupling reactions.

The strategic placement of the ethoxy and methoxy (B1213986) groups can influence the regioselectivity of these reactions and can be retained in the final product to modulate its physicochemical properties, such as solubility and lipophilicity. These alkoxy groups can also be potential sites for further functionalization or cleavage to reveal hydroxyl groups, adding another layer of synthetic versatility.

Role in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. Pyridine-based ligands are ubiquitous in transition-metal catalysis due to their strong coordination to metal centers and the tunable nature of their electronic and steric properties.

Synthesis of Pyridine-Based Ligands from this compound

This compound is an excellent candidate for the synthesis of a variety of pyridine-based ligands. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other coordinating moieties. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, or Negishi couplings can be employed to link the pyridine (B92270) ring to other aromatic or heteroaromatic systems, leading to the formation of bipyridine, terpyridine, or other polypyridyl ligands.

The following table illustrates potential ligand types that could be synthesized from this compound:

Ligand Type Synthetic Strategy (Hypothetical) Potential Coordinating Atoms
Bipyridine Suzuki-Miyaura coupling with a pyridineboronic acid N, N'
Phenylpyridine Suzuki-Miyaura coupling with a phenylboronic acid N, C
Pyridyl-phosphine Palladium-catalyzed P-C bond formation N, P

The ethoxy and methoxy groups on the pyridine ring can sterically and electronically tune the properties of the resulting ligand, influencing the activity and selectivity of the metal complex it forms.

Catalytic Applications in Organic Transformations

Ligands derived from this compound could find application in a wide range of catalytic organic transformations. The specific substitution pattern would likely influence the performance of the catalyst in reactions such as:

Cross-coupling reactions: Influencing the efficiency and selectivity of C-C, C-N, and C-O bond formation.

Asymmetric catalysis: If a chiral center is introduced, these ligands could be used for enantioselective transformations.

Oxidation and reduction reactions: The electronic properties of the ligand can modulate the redox potential of the metal center.

The precise impact of the 3-ethoxy and 2-methoxy substituents on catalytic performance would be a subject of empirical investigation, offering a rich area for future research.

Intermediate for the Development of Functional Organic Materials

The unique electronic and structural features of this compound also make it an attractive building block for the synthesis of functional organic materials with applications in electronics and polymer science.

Precursor to Polymer Monomers

The bromo functionality of this compound allows for its incorporation into polymeric structures. Through polymerization techniques such as Yamamoto or Suzuki polycondensation, this compound could be used to create novel conjugated polymers.

The resulting polymers would possess a pyridine unit in their backbone, which can influence their electronic properties, solubility, and processability. The ethoxy and methoxy groups would further enhance solubility, a critical factor for the fabrication of thin films for electronic devices.

Building Block for Organic Electronic Components

Substituted pyridines are known to be useful components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). scientific.netrsc.orggoogle.comktu.edu The electron-deficient nature of the pyridine ring makes it a good candidate for electron-transporting materials in OLEDs.

By functionalizing this compound through cross-coupling reactions, it is possible to synthesize larger, more complex molecules with tailored electronic properties. For example, coupling it with electron-donating units could lead to the formation of donor-acceptor molecules with interesting photophysical properties, suitable for use as emitters in OLEDs or as active materials in OPVs.

The table below outlines hypothetical target molecules for organic electronics derived from this compound:

Target Molecule Type Synthetic Approach (Hypothetical) Potential Application
Donor-Acceptor Emitter Suzuki coupling with an arylamine or thiophene (B33073) derivative OLEDs
Linear Conjugated Oligomer Iterative cross-coupling reactions OFETs, OPVs

Utilization in Supramolecular Chemistry and Host-Guest Systems (e.g., Halogen Bonding Interactions)

While specific studies detailing the supramolecular assemblies of this compound are not extensively documented, its structure is inherently suited for participating in significant non-covalent interactions, particularly halogen bonding.

Halogen Bonding Principles: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as an electrophilic species, attracting a nucleophilic (electron-rich) site. This interaction is analogous to the more familiar hydrogen bond. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, materials science, and medicinal chemistry for controlling the assembly of molecules in the solid state and in solution.

Potential Role of this compound: The this compound molecule possesses a bromine atom attached to an electron-deficient pyridine ring. This configuration enhances the electrophilic character of the bromine atom, making it a potential halogen bond donor. It can form directional interactions with halogen bond acceptors, such as Lewis bases (e.g., carbonyls, amines, or other heteroatoms) present in host molecules or on protein surfaces. Although direct examples of its use in forming co-crystals or host-guest complexes are not prominent in available literature, its utility as a synthetic intermediate in drug development suggests that the halogen bonding capability of its bromo-substituent can be an important factor in the binding of the final, larger molecules to their biological targets.

Development of Chemical Probes and Tags

The most significant application of this compound is its role as a key intermediate in the synthesis of complex, biologically active molecules that function as chemical probes. These probes are essential tools for studying and modulating the function of proteins and enzymes.

Role as a Synthetic Building Block: Patent literature demonstrates that this compound is a crucial starting material for creating potent and selective inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K). google.com PI3Ks are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival, making them important targets in cancer research.

In these syntheses, the pyridine core of this compound serves as a scaffold. The bromine atom at the 5-position is particularly important as it provides a reactive "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the attachment of other molecular fragments to build the final, complex inhibitor. The ethoxy and methoxy groups help to fine-tune the electronic properties and three-dimensional shape of the molecule, which can enhance its binding affinity and selectivity for the target enzyme. google.comgoogle.com

For instance, the synthesis of certain isoindolinone inhibitors of PI3K involves the initial preparation of this compound, which is then elaborated through several steps into the final active compound. google.comgoogleapis.com These resulting molecules are effectively chemical probes that allow researchers to investigate the biological roles of the PI3K pathway.

Future Directions and Emerging Research Avenues for 5 Bromo 3 Ethoxy 2 Methoxypyridine

Sustainable Synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine and Its Derivatives

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a growing area of focus. Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) compounds to reduce waste, minimize energy consumption, and utilize renewable resources. numberanalytics.com

Key strategies in the sustainable synthesis of pyridine derivatives include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and reducing the number of purification steps. researchgate.netnih.gov One-pot, four-component annulation reactions have been described for the synthesis of tetraarylpyridines from simple and readily available reactants under solvent-free conditions. acs.org

Green Catalysts: The use of environmentally benign catalysts, such as iron-catalyzed cyclizations, is being explored to replace more hazardous reagents. rsc.org Heterogeneous catalysts, including zeolites and metal-organic frameworks (MOFs), are also gaining attention due to their recyclability and ease of separation. numberanalytics.com

Alternative Solvents and Reaction Conditions: Research is ongoing into the use of greener solvents like polyethylene (B3416737) glycol (PEG-400), which is biodegradable and has low toxicity. researchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are also being employed to shorten reaction times and reduce energy usage. nih.govresearchgate.net

A significant portion of top-selling drugs contain a pyridine compound, highlighting the importance of efficient and cost-effective synthesis methods. vcu.edu Novel approaches that improve yield and reduce manufacturing steps, such as the use of dehydrating agents to prevent dimerization of starting materials, are crucial for both pharmaceutical and agrochemical applications. vcu.edu

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. rjptonline.organalytik.news For a specific compound like this compound, these technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

Applications of AI and ML in Pyridine Synthesis:

ApplicationDescriptionPotential Impact
Reaction Yield Prediction ML models can be trained on existing reaction data to predict the yield of a reaction under different conditions. rjptonline.orgReduces the number of experiments needed, saving time and resources.
Retrosynthetic Analysis AI algorithms can propose synthetic pathways for a target molecule by working backward from the product.Accelerates the design of new synthetic routes.
Reaction Condition Optimization ML can identify the optimal temperature, solvent, catalyst, and other parameters for a given reaction.Improves reaction efficiency and reduces by-product formation.
Discovery of New Reactions By analyzing vast datasets of chemical reactions, AI can identify novel patterns and propose new types of chemical transformations. nih.govExpands the toolbox of synthetic chemists.

The development of these computational tools relies on the availability of large, high-quality datasets of chemical reactions. nih.gov As more data becomes available, the predictive power of AI and ML models is expected to increase significantly, leading to more efficient and innovative ways to synthesize and functionalize this compound and other complex molecules. eurekalert.orgrsc.org

Exploration of Novel Reactivity Modalities for this compound

The bromine atom on this compound offers a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups. Research into novel reactivity modalities for this and similar bromopyridine scaffolds is crucial for accessing new chemical space and developing compounds with unique properties.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the reactivity of the C-Br bond, making it susceptible to nucleophilic substitution reactions. researchgate.net However, the electron-deficient nature of the pyridine ring can also make it challenging to functionalize using traditional electrophilic aromatic substitution methods. nih.gov

Emerging Reactivity Trends:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to form new carbon-carbon bonds at the site of the bromine atom. nih.gov These reactions allow for the introduction of alkyne, aryl, and other functional groups.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying the pyridine core without the need for pre-functionalization. While challenging on electron-deficient pyridines, new catalytic systems are being developed to address this.

Photocatalysis and Electrocatalysis: These emerging techniques offer mild and selective methods for activating the C-Br bond and promoting novel transformations. numberanalytics.com

Designed Reagents for Selective Halogenation: Novel phosphine (B1218219) reagents have been designed to selectively install a halogen at the 4-position of pyridines, which can then be displaced by various nucleophiles. nih.govchemrxiv.org This strategy provides a complementary approach to traditional halogenation methods.

Computational studies are also playing an increasingly important role in understanding and predicting the reactivity of substituted pyridines, helping to guide the design of new reactions and catalysts. researchgate.netnih.gov

Microfluidic and Flow Chemistry Approaches in this compound Synthesis

Microfluidic and flow chemistry technologies offer significant advantages for the synthesis of this compound and its derivatives, including enhanced reaction control, improved safety, and facile scalability. uc.pt These continuous-flow systems allow for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org

Advantages of Flow Chemistry in Pyridine Synthesis:

FeatureBenefitExample
Precise Control Improved reaction selectivity and yield.The Bohlmann-Rahtz pyridine synthesis has been successfully performed in a microwave flow reactor, allowing for a one-step process without the isolation of intermediates. beilstein-journals.orgnih.gov
Enhanced Safety The small reaction volumes minimize the risks associated with highly reactive or hazardous reagents.Flow systems have been used to safely handle intermediates in multi-step syntheses. acs.org
Rapid Optimization The ability to quickly screen a wide range of reaction conditions.Optimization of reaction parameters in a continuous flow setup can be achieved much faster than in traditional batch processes.
Scalability Straightforward scaling of production by running the system for longer periods or by using parallel reactors.A continuous flow process for the synthesis of Nevirapine, an HIV drug containing a pyridine core, demonstrated a significant increase in yield and a reduction in production steps. vcu.edu

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, continuous process. uc.pt This approach is particularly well-suited for the multi-step synthesis of complex molecules and has the potential to revolutionize the manufacturing of pharmaceuticals and other high-value chemicals.

Advanced Characterization Techniques Beyond Standard Methodologies for this compound Research

While standard analytical techniques such as NMR and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights into the structure, properties, and reactivity of this compound.

Advanced Spectroscopic and Analytical Techniques:

TechniqueInformation ProvidedRelevance to this compound
2D NMR Spectroscopy Detailed information about the connectivity and spatial relationships of atoms within the molecule.Can help to unambiguously assign the complex splitting patterns often observed in the 1H NMR spectra of substituted pyridines. wikipedia.org
X-ray Crystallography Precise three-dimensional structure of the molecule in the solid state.Provides definitive structural information and can reveal details about intermolecular interactions. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, allowing for the determination of the elemental composition of the molecule. rsc.orgConfirms the molecular formula and can be used to identify impurities.
Cyclic Voltammetry Information about the redox properties of the molecule.Can be used to study the electrochemical behavior of the compound and its derivatives, which is relevant for applications in materials science. nih.gov
Computational Chemistry Theoretical prediction of molecular properties, such as electronic structure and reactivity. researchgate.netCan complement experimental data and provide insights that are difficult to obtain through experiments alone.

The application of these advanced techniques can lead to a more comprehensive understanding of the chemical and physical properties of this compound, which is crucial for its development and application in various fields.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-3-ethoxy-2-methoxypyridine, and how do substituent positions influence reaction efficiency?

Methodological Answer:
Synthesis typically involves halogenation and alkoxylation steps. The bromine atom at position 5 acts as a directing group, facilitating regioselective substitution. For example:

  • Nucleophilic Aromatic Substitution (NAS): Ethoxy and methoxy groups can be introduced via reaction with sodium ethoxide or methoxide under controlled heating (80–120°C) in aprotic solvents like DMF .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling (using Pd catalysts) or Buchwald-Hartwig amination may be employed for further functionalization, leveraging the bromine as a leaving group .
    Key Consideration: Steric hindrance from the 3-ethoxy and 2-methoxy groups may slow down reactions at adjacent positions. Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm regiochemistry and purity .

Advanced: How do electronic effects of the 3-ethoxy and 2-methoxy groups impact the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:
The electron-donating methoxy and ethoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward oxidative addition in Pd-catalyzed reactions. Strategies include:

  • Pre-complexation with Lewis Acids: BF₃·Et₂O can enhance electrophilicity at the brominated position, improving coupling efficiency .
  • Optimized Catalyst Systems: Bulky ligands (e.g., XPhos) mitigate steric challenges, while microwave-assisted heating (100–150°C) accelerates reaction kinetics .
    Data Analysis: Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR resolves methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) protons. 13^{13}C NMR confirms quaternary carbons adjacent to substituents .
  • Mass Spectrometry: High-resolution LC-MS (ESI+) identifies molecular ions ([M+H]⁺) and fragments, critical for detecting side products like dehalogenated species .
  • X-ray Crystallography: Resolves steric interactions between substituents in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Systematic Solubility Screening: Use shake-flask methods with HPLC quantification to measure solubility in DMSO, THF, and chloroform at 25°C and 40°C. Note discrepancies due to hydration states or impurities .
  • Computational Modeling: Apply COSMO-RS simulations to predict solubility parameters and compare with experimental data .
    Example: reports higher solubility in DMSO (≈50 mg/mL), while suggests limited solubility (≈20 mg/mL). This may reflect batch-to-batch variability in crystallinity.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Halogenated waste containers must be used for residues. Neutralize acidic/basic byproducts before disposal .
  • Emergency Measures: In case of skin contact, wash with soap and water immediately. Consult a physician if irritation persists .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

  • Directed Ortho-Metalation: Use strong bases (e.g., LDA) to deprotonate positions adjacent to methoxy groups, enabling selective lithiation and subsequent quenching with electrophiles .
  • Protecting Groups: Temporarily protect the ethoxy group (e.g., as a silyl ether) to prevent unwanted side reactions during bromine substitution .
  • DFT Calculations: Predict reactive sites using computational models (e.g., Fukui indices) to guide synthetic planning .

Basic: How does the bromine atom in this compound influence its utility as a synthetic intermediate?

Methodological Answer:
The C-Br bond serves as a versatile handle for:

  • Cross-Coupling Reactions: Suzuki (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) to introduce aryl, heteroaryl, or amine groups .
  • Nucleophilic Substitution: Replacement with -OH, -SH, or -CN groups under basic conditions .
    Note: Bromine’s electronegativity increases the compound’s stability compared to iodo analogs, reducing premature degradation .

Advanced: What in vitro biological screening approaches are appropriate for this compound derivatives in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to evaluate binding affinity against target kinases (e.g., EGFR, BRAF) .
  • Cytotoxicity Profiling: Screen derivatives in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with substituent modifications .
    Ethical Compliance: Adhere to institutional guidelines for in vitro studies. Derivatives are not FDA-approved and must not be tested in vivo without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.